ASP6918

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H43N7O3 |

|---|---|

Poids moléculaire |

621.8 g/mol |

Nom IUPAC |

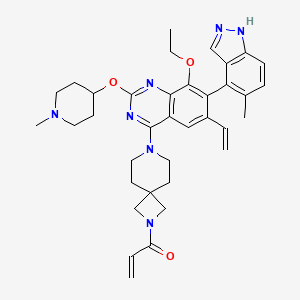

1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C36H43N7O3/c1-6-24-19-26-32(33(45-8-3)31(24)30-23(4)9-10-28-27(30)20-37-40-28)38-35(46-25-11-15-41(5)16-12-25)39-34(26)42-17-13-36(14-18-42)21-43(22-36)29(44)7-2/h6-7,9-10,19-20,25H,1-2,8,11-18,21-22H2,3-5H3,(H,37,40) |

Clé InChI |

RTGLLUBINICLSG-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C(=CC2=C1N=C(N=C2N3CCC4(CC3)CN(C4)C(=O)C=C)OC5CCN(CC5)C)C=C)C6=C(C=CC7=C6C=NN7)C |

Origine du produit |

United States |

Foundational & Exploratory

ASP6918: A Technical Guide to the Mechanism of Action of a Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6918 is a potent and orally active covalent inhibitor specifically targeting the KRAS G12C mutation, a key driver in various solid tumors. By forming an irreversible bond with the mutant cysteine-12 residue, this compound locks the KRAS protein in its inactive, GDP-bound state. This action effectively halts the downstream signaling cascade, primarily the RAF-MEK-ERK (MAPK) pathway, leading to the inhibition of tumor cell proliferation and tumor growth. Preclinical data demonstrates that this compound exhibits potent biochemical and cellular activity, culminating in significant anti-tumor efficacy in in vivo models. This document provides a detailed overview of the mechanism of action, key experimental data, and the methodologies used to characterize this compound.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), it triggers multiple downstream effector pathways, most notably the MAPK pathway, which drives cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, causing the protein to be constitutively active and promoting uncontrolled cell growth.[1]

This compound was developed as a targeted covalent inhibitor that specifically addresses this oncogenic mutation.[2] Its mechanism of action can be summarized in two key steps:

-

Non-covalent Binding: this compound initially binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket. This binding is selective for the inactive, GDP-bound conformation of KRAS.

-

Covalent Bond Formation: Following initial binding, an acrylamide warhead on the this compound molecule forms a permanent, covalent bond with the thiol group of the mutant cysteine-12 residue.[2]

This irreversible binding traps the KRAS G12C protein in its inactive state, preventing it from participating in nucleotide exchange and activating downstream signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the canonical KRAS signaling pathway and the specific point of intervention by this compound.

Quantitative Data Summary

This compound has demonstrated potent activity across biochemical and cellular assays, as well as significant anti-tumor efficacy in a preclinical animal model.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value | Cell Line / System | Reference |

| Biochemical Assay | IC₅₀ (KRAS G12C Inhibition) | 28 nM (0.028 µM) | Cell-free | [3][4] |

| Cellular Assay | IC₅₀ (pERK Inhibition) | 3.7 nM | NCI-H1373 | [4] |

| Cellular Assay | IC₅₀ (Cell Growth Inhibition) | 6.1 nM (0.0061 µM) | NCI-H1373 | [3][4] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NCI-H1373 is a human non-small cell lung cancer cell line with the KRAS G12C mutation.

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1373 Xenograft | p.o., daily for 13 days | 10 | 27% | [3] |

| NCI-H1373 Xenograft | p.o., daily for 13 days | 20 | 68% | [3] |

| NCI-H1373 Xenograft | p.o., daily for 13 days | 40 | 49% | [3] |

| NCI-H1373 Xenograft | p.o., daily for 13 days | 60 | 73% | [3] |

p.o. (per os) refers to oral administration. A xenograft model involves transplanting human tumor cells into an immunodeficient mouse.

Experimental Protocols

The characterization of this compound involved several key experiments. The following sections describe the detailed methodologies for these assays.

Cellular Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cells by 50% (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method for this purpose.

-

Principle: The assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal generated by a luciferase reaction is directly proportional to the number of viable cells.[3][5]

-

Protocol:

-

Cell Plating: NCI-H1373 cells are seeded into opaque-walled 96-well or 384-well microplates at a predetermined density and incubated to allow for cell attachment.

-

Compound Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Preparation: The CellTiter-Glo® Buffer is thawed and equilibrated to room temperature. The lyophilized Substrate is reconstituted with the Buffer to form the CellTiter-Glo® Reagent.[4]

-

Assay Execution: The plate is equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[2]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[4][6]

-

Data Acquisition: Luminescence is read using a plate luminometer.

-

Data Analysis: The data are normalized to controls, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

-

Phospho-ERK (pERK) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a key downstream node in the KRAS signaling pathway. The AlphaLISA® SureFire® Ultra™ assay is a sensitive, no-wash immunoassay suitable for this measurement.

-

Principle: This sandwich immunoassay uses two antibodies to detect phosphorylated ERK. Donor and Acceptor beads are brought into proximity when bound to the target protein, generating a chemiluminescent signal upon laser excitation.

-

Protocol:

-

Cell Culture and Treatment: NCI-H1373 cells are cultured in 96-well plates and treated with a dilution series of this compound for a specified duration.

-

Cell Lysis: The culture medium is removed, and cells are lysed by adding Lysis Buffer. The plate is agitated to ensure complete lysis.

-

Lysate Transfer: A small volume of the cell lysate is transferred to a 384-well ProxiPlate.

-

Reagent Addition: A mixture of AlphaLISA Acceptor beads conjugated to an anti-pERK antibody and a biotinylated antibody against total ERK is added to the lysate.

-

Incubation: The plate is incubated to allow for antibody-protein binding.

-

Donor Bead Addition: Streptavidin-coated Donor beads are added, which bind to the biotinylated antibody. The plate is incubated in the dark.

-

Data Acquisition: The plate is read on an Alpha-enabled plate reader.

-

Data Analysis: The signal is normalized, and IC₅₀ values are determined by plotting the dose-response curve.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (NCI-H1373) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Protocol:

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude) are used.[7] They are allowed to acclimate to the facility for at least one week.

-

Cell Implantation: NCI-H1373 cells are harvested during their exponential growth phase. A suspension of cells in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses (10, 20, 40, 60 mg/kg), while the control group receives the vehicle.[3]

-

Efficacy Evaluation: Treatment continues for a defined period (e.g., 13 days). Tumor volumes and body weights are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo xenograft study.

References

- 1. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 6. scribd.com [scribd.com]

- 7. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]

The Structure-Activity Relationship of ASP6918: A Covalent KRAS G12C Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, detailing the molecular interactions and chemical modifications that contribute to its high potency and selectivity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction

The KRAS protein, a GTPase, is a critical node in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1][2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, has been a particularly challenging target for therapeutic intervention.[3][4] this compound emerged from a structure-based drug design program aimed at developing covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state.[3][4]

Core Structure and Mechanism of Action

This compound is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative.[3] Its mechanism of action involves the formation of a covalent bond between the acrylamide warhead of the inhibitor and the thiol group of the cysteine-12 residue in the KRAS G12C protein.[3][4] This irreversible binding traps KRAS in its inactive, GDP-bound state, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).[5]

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a lead compound, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, to optimize its potency and pharmacokinetic properties.[3] The SAR exploration focused on substitutions on the quinazoline scaffold.[3]

Quantitative SAR Data

The following tables summarize the in vitro activity of this compound and its precursors.

| Compound | Modification | KRAS G12C Inhibition IC50 (µM) | pERK Inhibition IC50 (nM) | NCI-H1373 Cell Growth Inhibition IC50 (nM) |

| Lead Compound 1 | - | - | Potent | Potent |

| This compound | Optimized substituents on the quinazoline scaffold | 0.028[6][7][8] | 3.7[8] | 6.1[6][8] |

In Vivo Efficacy

This compound has demonstrated significant dose-dependent tumor regression in preclinical xenograft models.[3][4]

NCI-H1373 Xenograft Model Data

| Dose (mg/kg, p.o., daily for 13 days) | Tumor Growth Inhibition (TGI) Rate (%) |

| 10 | 27[6] |

| 20 | 68[6] |

| 40 | 49[6] |

| 60 | 73[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Cell-Free KRAS G12C Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound against the KRAS G12C protein.

Protocol:

-

Protein Preparation: Purified recombinant human KRAS G12C protein is pre-loaded with GDP.

-

Compound Incubation: The protein is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer for a defined period to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: A fluorescently labeled GTP analog is added to the reaction mixture to initiate nucleotide exchange. The exchange of GDP for the fluorescent GTP is monitored.

-

Signal Detection: The increase in fluorescence, corresponding to the binding of the fluorescent GTP to uninhibited KRAS G12C, is measured using a plate reader.

-

Data Analysis: The rate of nucleotide exchange is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cellular pERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of KRAS.

Protocol:

-

Cell Culture: A KRAS G12C-mutant cell line (e.g., NCI-H1373) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using either Western blotting with specific antibodies or a quantitative ELISA.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The results are then normalized to the vehicle-treated control to generate a dose-response curve and calculate the IC50 value.

Cell Growth Inhibition Assay

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cells.

Protocol:

-

Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H1373) are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Exposure: The cells are then exposed to various concentrations of the test compound for an extended period (e.g., 6 days).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.

-

Data Analysis: The cell viability data is normalized to the untreated control, and the IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

-

Tumor Implantation: KRAS G12C-mutant human cancer cells (e.g., NCI-H1373) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Once tumors reach a predetermined volume, the mice are randomized into vehicle control and treatment groups. The test compound (this compound) is administered orally at various doses for a defined treatment period.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

The development of this compound represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers. Through a systematic, structure-based drug design approach, key molecular features were identified and optimized to yield a potent, selective, and orally bioavailable covalent inhibitor. The comprehensive SAR data, coupled with detailed in vitro and in vivo experimental validation, underscores the therapeutic potential of this compound. This guide provides a foundational understanding of the critical structure-activity relationships that govern the efficacy of this promising clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]

- 8. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide on the Covalent Binding of ASP6918 to KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of covalent binding, preclinical efficacy, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction to KRAS G12C and Covalent Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling.

The development of covalent inhibitors targeting the mutant cysteine at position 12 has been a significant breakthrough in treating KRAS G12C-driven cancers. These inhibitors form an irreversible covalent bond with the thiol group of the cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of tumor cell growth. This compound is a novel 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative that has demonstrated potent and selective covalent inhibition of KRAS G12C.

Quantitative Preclinical Data for this compound

The preclinical profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value (µM) | Cell Line | Notes |

| Cell-Free KRAS G12C Inhibition | IC50 | 0.028 | - | Measures direct inhibition of the KRAS G12C protein. |

| Cellular pERK Inhibition | IC50 | 0.0037 | NCI-H1373 | Measures the inhibition of a key downstream signaling molecule in a KRAS G12C mutant cancer cell line. |

| Cell Growth Inhibition | IC50 | 0.0061 | NCI-H1373 | Measures the effect on the proliferation of a KRAS G12C mutant cancer cell line over a 6-day incubation period. |

Table 2: In Vivo Antitumor Activity of this compound in NCI-H1373 Xenograft Mouse Model

| Dose (mg/kg, p.o., daily for 13 days) | Tumor Growth Inhibition (TGI) Rate |

| 10 | 27% |

| 20 | 68% |

| 40 | 49% |

| 60 | 73% |

Mechanism of Covalent Binding and Signaling Pathway

This compound functions by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This irreversible interaction is facilitated by a reactive acrylamide warhead on the this compound molecule. The binding occurs within the switch-II pocket of the GDP-bound state of KRAS G12C, effectively trapping the protein in its inactive conformation. This prevents the exchange of GDP for GTP, thereby abrogating the activation of downstream effector proteins such as RAF.

ASP6918: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 has emerged as a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various solid tumors. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound. By elucidating its mechanism of action, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades. The primary consequence of this inhibition is the suppression of tumor cell proliferation and the induction of antitumor activity.

Downstream Signaling Pathways

The KRAS protein is a critical node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth, survival, and differentiation. This compound, by inhibiting KRAS G12C, effectively dampens these pro-tumorigenic signaling axes.

RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is the most well-established downstream effector of KRAS signaling.[1] Upon activation, KRAS G12C recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, leading to their dimerization and activation. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation. This compound-mediated inhibition of KRAS G12C directly blocks this cascade, leading to a significant reduction in phosphorylated ERK (pERK) levels.

PI3K-AKT-mTOR Pathway

While the MAPK pathway is a primary target, KRAS G12C also influences the PI3K-AKT-mTOR pathway, another critical regulator of cell growth, metabolism, and survival.[1] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K. This leads to the production of PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and growth. The inhibition of KRAS G12C by this compound is expected to reduce the activity of this pathway, although the extent of this inhibition can be cell-type dependent, as PI3K can also be activated by other upstream signals like receptor tyrosine kinases (RTKs).

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.

| Parameter | Value | Assay Condition |

| IC50 (KRAS G12C) | 0.028 µM | Biochemical Assay |

| Cell Line | Parameter | Value | Assay Condition |

| NCI-H1373 | IC50 (Cell Growth) | 0.0061 µM | 6-day incubation |

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Animal Model |

| 10 | 27% | NCI-H1373 Xenograft |

| 20 | 68% | NCI-H1373 Xenograft |

| 40 | 49% | NCI-H1373 Xenograft |

| 60 | 73% | NCI-H1373 Xenograft |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.

Phospho-ERK (pERK) Inhibition Assay (ELISA-based)

This protocol describes a general method for quantifying pERK levels in cell lysates.

-

Cell Seeding: Seed NCI-H1373 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 2 hours).

-

Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA Procedure:

-

Add cell lysates to a microplate pre-coated with a capture antibody specific for total ERK.

-

Incubate to allow binding of ERK to the antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated ERK (pERK).

-

Incubate to allow the formation of the antibody-pERK complex.

-

Wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash the plate.

-

-

Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of pERK inhibition relative to untreated controls and determine the IC50 value.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This protocol outlines a method for assessing cell viability based on ATP levels.

-

Cell Seeding: Seed NCI-H1373 cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

NCI-H1373 Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 NCI-H1373 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally (p.o.) daily at the desired doses (e.g., 10, 20, 40, 60 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 13 days) or until tumors in the control group reach a specified size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent and selective inhibitor of KRAS G12C that demonstrates significant antitumor activity in preclinical models. Its primary mechanism of action involves the direct inhibition of the KRAS G12C mutant protein, leading to the suppression of downstream signaling through the RAF-MEK-ERK and, to a lesser extent, the PI3K-AKT-mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other KRAS G12C inhibitors. A thorough understanding of these downstream signaling pathways is crucial for designing effective therapeutic strategies and identifying potential mechanisms of resistance.

References

The KRAS G12C Inhibitor ASP6918: A Technical Overview of its Effect on pERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. The KRAS protein is a key signaling molecule that, in its mutated form, is a driver of various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is a common oncogenic driver. This compound has been developed to specifically target this mutant protein, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival. One of the primary and most well-established downstream pathways regulated by KRAS is the RAF-MEK-ERK (MAPK) signaling cascade. Phosphorylated ERK (pERK) is a key biomarker of the activity of this pathway. This technical guide provides an in-depth overview of the effect of this compound on pERK signaling, compiling available data and outlining relevant experimental protocols.

Mechanism of Action: Targeting the KRAS G12C Mutant to Inhibit pERK Signaling

The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to an accumulation of the active GTP-bound form. This constitutively active KRAS G12C then activates downstream effector proteins, most notably RAF kinases (ARAF, BRAF, and CRAF).

The activation of RAF initiates a phosphorylation cascade, where RAF phosphorylates and activates MEK1 and MEK2 (dual-specificity mitogen-activated protein kinase kinases). Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases) at specific threonine and tyrosine residues. This final phosphorylation event, resulting in pERK, is a critical step in the propagation of the signal.

pERK then translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival. By covalently binding to the cysteine residue of the KRAS G12C mutant, this compound locks the protein in an inactive conformation, preventing it from activating RAF and thereby inhibiting the entire downstream signaling cascade, which is ultimately observed as a reduction in pERK levels.[1][2]

Quantitative Data on the Effect of this compound

While the primary literature describes this compound as having "potent cellular pERK inhibition," specific quantitative data such as the half-maximal inhibitory concentration (IC50) for pERK inhibition in cellular assays are not publicly available at the time of this writing. The available data focuses on the overall inhibitory effect on KRAS G12C and on cancer cell growth.

Table 1: In Vitro and In Vivo Activity of this compound

| Assay Type | Cell Line/Model | Endpoint | Result | Reference |

| KRAS G12C Inhibition | Biochemical Assay | IC50 | 0.028 µM | MedchemExpress |

| Cell Growth Inhibition | NCI-H1373 (KRAS G12C mutant) | IC50 | 0.0061 µM | MedchemExpress |

| Antitumor Activity | NCI-H1373 Xenograft Mouse Model | Tumor Growth Inhibition (TGI) | 27% (10 mg/kg), 68% (20 mg/kg), 49% (40 mg/kg), 73% (60 mg/kg) | MedchemExpress |

Experimental Protocols

Detailed experimental protocols for the assessment of pERK levels following treatment with this compound have not been publicly released. However, based on standard methodologies used for other KRAS G12C inhibitors, the following protocols for Western Blotting and Immunohistochemistry can be considered representative.

Western Blotting for pERK Detection in Cell Lines

This protocol describes a general procedure for analyzing pERK levels in a KRAS G12C mutant cell line, such as NCI-H1373, after treatment with a KRAS inhibitor.

1. Cell Culture and Treatment:

-

Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

5. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal and/or the loading control.

Immunohistochemistry (IHC) for pERK in Xenograft Tumors

This protocol provides a general framework for assessing pERK levels in formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models.

1. Tumor Collection and Fixation:

-

At the end of the in vivo study, euthanize the mice and excise the NCI-H1373 xenograft tumors.

-

Fix the tumors in 10% neutral buffered formalin for 24 hours.

-

Transfer the fixed tumors to 70% ethanol.

2. Tissue Processing and Embedding:

-

Dehydrate the tissues through a series of graded ethanol solutions.

-

Clear the tissues with xylene.

-

Infiltrate and embed the tissues in paraffin wax.

3. Sectioning and Slide Preparation:

-

Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

-

Mount the sections on positively charged glass slides.

-

Dry the slides overnight at 37°C or for 1 hour at 60°C.

4. Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene.

-

Rehydrate the sections through a series of graded ethanol solutions to water.

5. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

6. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-pERK1/2, 1:100 dilution) overnight at 4°C.

-

Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

-

Wash the slides.

-

Incubate with a streptavidin-HRP conjugate.

-

Wash the slides.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain the nuclei with hematoxylin.

7. Dehydration, Clearing, and Mounting:

-

Dehydrate the slides through graded ethanol solutions.

-

Clear the slides in xylene.

-

Mount a coverslip using a permanent mounting medium.

8. Imaging and Analysis:

-

Scan the slides using a digital slide scanner.

-

Analyze the images using image analysis software.

-

Quantify the pERK staining intensity and the percentage of positive cells, often expressed as an H-score. The H-score is calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0, 1+, 2+, 3+) and 'pi' is the percentage of cells stained at that intensity.

Conclusion

This compound is a promising KRAS G12C inhibitor that effectively suppresses the downstream MAPK signaling pathway, as evidenced by the potent inhibition of pERK. While detailed quantitative data and specific protocols for this compound are not yet widely available, the established methodologies for assessing pERK levels provide a robust framework for its continued preclinical and clinical development. Further publication of detailed experimental data will be crucial for a comprehensive understanding of the pharmacodynamics of this compound and for the design of future studies.

References

In Vitro Profile of ASP6918: A Covalent KRAS G12C Inhibitor

For Research, Scientific, and Drug Development Professionals

Introduction

ASP6918 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various solid tumors. This document provides a comprehensive technical overview of the in vitro potency and efficacy of this compound, detailing its biochemical and cellular activities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.

Core Efficacy and Potency Data

The in vitro activity of this compound has been characterized through a series of biochemical and cell-based assays. The compound demonstrates high potency in inhibiting the KRAS G12C protein directly and shows significant efficacy in suppressing downstream signaling pathways and tumor cell growth.

| Assay Type | Metric | Value (nM) | Cell Line / Conditions |

| Biochemical Potency | |||

| Cell-Free KRAS G12C Inhibition | IC50 | 28 | Cell-Free Assay |

| Cellular Potency & Efficacy | |||

| pERK Inhibition | IC50 | 3.7 | NCI-H1373 |

| Cell Growth Inhibition | IC50 | 6.1 | NCI-H1373 (6-day assay) |

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for tumor cell proliferation and survival.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are representative of standard industry practices for evaluating KRAS G12C inhibitors.

Cell-Free KRAS G12C Biochemical Assay

Objective: To determine the direct inhibitory activity of this compound on the KRAS G12C protein in a cell-free system. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay that measures the interaction of KRAS G12C with its effector protein, RAF.

Materials:

-

Recombinant Human KRAS G12C protein (GDP-loaded)

-

Recombinant Human SOS1 (catalytic domain)

-

GTP solution

-

Recombinant Human RAF1-RBD (RAS Binding Domain) fused to a tag (e.g., GST)

-

Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)

-

Fluorescently labeled GTP analog (e.g., d2-GTP)

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

384-well low-volume white plates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of KRAS G12C protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the nucleotide exchange by adding 2 µL of a mix of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM). Incubate for 60 minutes at room temperature.

-

Stop the exchange reaction and detect active KRAS G12C by adding 2 µL of a detection mix containing RAF1-RBD-GST (final concentration ~20 nM), Anti-GST-Eu antibody, and d2-GTP.

-

-

Incubation and Measurement: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the KRAS pathway, in a cellular context.

Materials:

-

NCI-H1373 cells (KRAS G12C mutant)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well cell culture plates

-

This compound stock solution in DMSO

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed NCI-H1373 cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO for vehicle control) for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of Lysis Buffer per well. Scrape the cells and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the IC50 value.

Cell Growth Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the proliferation of KRAS G12C mutant cancer cells.

Materials:

-

NCI-H1373 cells

-

Cell culture medium

-

96-well white, clear-bottom cell culture plates

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed NCI-H1373 cells in 96-well plates at a density of 1,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

-

Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Conclusion

This compound demonstrates potent and selective inhibition of the KRAS G12C mutant in both biochemical and cellular assays. Its ability to effectively block downstream signaling and inhibit the proliferation of KRAS G12C-driven cancer cells at low nanomolar concentrations underscores its potential as a therapeutic candidate. The provided data and protocols offer a solid foundation for further investigation and development of this compound.

Discovery and Synthesis of ASP6918: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of ASP6918, a potent and orally active covalent inhibitor of KRAS G12C. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the field of oncology drug development.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, and for a long time, it was considered an "undruggable" target.[1] The discovery of inhibitors that can covalently bind to the mutant cysteine residue in KRAS G12C has marked a significant breakthrough in the treatment of solid tumors harboring this mutation.[1] this compound emerged from the optimization of a series of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives.[1] This guide details the preclinical data, experimental methodologies, and a representative synthesis of this promising therapeutic agent.

Preclinical Activity of this compound

This compound has demonstrated potent and selective activity against KRAS G12C mutant cancer cells in both in vitro and in vivo models.[1]

In Vitro Efficacy

The inhibitory activity of this compound was assessed in cell-based assays, demonstrating its potency against the KRAS G12C mutant cell line NCI-H1373.

| Assay Type | Cell Line | Metric | Value |

| Biochemical Assay | - | IC50 | 0.028 µM |

| Cell Viability | NCI-H1373 | IC50 | 0.0061 µM |

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a xenograft mouse model using the NCI-H1373 cell line. Oral administration of this compound led to dose-dependent tumor regression.[1]

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| NCI-H1373 Xenograft | This compound (p.o., daily for 13 days) | 10 mg/kg | 27% |

| 20 mg/kg | 68% | ||

| 40 mg/kg | 49% | ||

| 60 mg/kg | 73% |

Mechanism of Action: KRAS G12C Signaling Pathway

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures used for the characterization of KRAS G12C inhibitors.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a KRAS G12C mutant cancer cell line.

Materials:

-

NCI-H1373 human lung carcinoma cells (ATCC)

-

RPMI-1640 medium (Gibco)

-

Fetal Bovine Serum (FBS) (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader with luminescence detection capabilities

Methodology:

-

Cell Culture: NCI-H1373 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of this compound are prepared in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.

-

Incubation: The plates are incubated for 6 days at 37°C.

-

Viability Assessment: After the incubation period, the plates are equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

-

Four-week-old male nude mice (BALB/c nu/nu)

-

NCI-H1373 human lung carcinoma cells

-

Matrigel (Corning)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal housing and monitoring equipment

Methodology:

-

Cell Implantation: NCI-H1373 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally once daily for 13 consecutive days at the specified doses (10, 20, 40, and 60 mg/kg). The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). The health of the animals is monitored throughout the study.

-

Endpoint and Analysis: At the end of the treatment period (or when tumors reach a predetermined size), the mice are euthanized. The tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed antitumor effects.

Representative Synthesis of this compound

The synthesis of this compound involves the coupling of a substituted quinazoline core with a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety. While the exact, multi-step synthesis is proprietary, a representative scheme based on the synthesis of similar covalent KRAS G12C inhibitors is presented below. The key step is the formation of the acrylamide warhead which covalently binds to the target cysteine.

References

ASP6918: A Technical Overview for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a significant oncogenic driver in a variety of solid tumors.[1][2] Developed by Astellas Pharma Inc., this small molecule demonstrates significant preclinical anti-tumor activity by selectively targeting the mutant cysteine-12 residue of the KRAS G12C protein.[1] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and representative experimental protocols to support further research and development efforts in the field of targeted cancer therapy.

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor, specifically and irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[3][4] In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cellular proliferation, survival, and differentiation.[4][5]

The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis.[3][4] this compound locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth.[1][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

Preclinical Data

This compound has demonstrated potent preclinical activity both in vitro and in vivo.[1][2]

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (KRAS G12C Inhibition) | - | 0.028 µM | [2] |

| IC50 (Cell Growth Inhibition) | NCI-H1373 | 0.0061 µM | [2] |

In Vivo Activity

The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using the NCI-H1373 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.[1][2]

| Animal Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1373 Xenograft | This compound | 10 mg/kg, p.o., daily for 13 days | 27% | [2] |

| NCI-H1373 Xenograft | This compound | 20 mg/kg, p.o., daily for 13 days | 68% | [2] |

| NCI-H1373 Xenograft | This compound | 40 mg/kg, p.o., daily for 13 days | 49% | [2] |

| NCI-H1373 Xenograft | This compound | 60 mg/kg, p.o., daily for 13 days | 73% | [2] |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of KRAS G12C inhibitors like this compound. These are based on standard methodologies and the available information on this compound.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12C mutant cancer cell lines.

Workflow Diagram:

Caption: A typical workflow for an in vitro cell proliferation assay.

Detailed Methodology:

-

Cell Culture: NCI-H1373 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is serially diluted to the desired concentrations. The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 6 days.[2]

-

Viability Assessment: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the IC50 value is calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

In Vivo Xenograft Model

This protocol describes a typical subcutaneous xenograft model to assess the anti-tumor activity of this compound in vivo.

Workflow Diagram:

Caption: A standard workflow for an in vivo xenograft tumor model study.

Detailed Methodology:

-

Animal Model: Four-week-old male nude mice are used for the study.[2]

-

Cell Implantation: NCI-H1373 cells are harvested and resuspended in a suitable medium (e.g., Matrigel). A suspension containing approximately 5 x 106 cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumor growth is monitored using caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration. The treatment groups receive the specified doses (e.g., 10, 20, 40, 60 mg/kg) daily for 13 days.[2] The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Future Directions

The potent and specific preclinical activity of this compound against KRAS G12C-mutant tumors positions it as a promising candidate for further development. While clinical trial data for this compound is not yet publicly available, the clinical validation of other KRAS G12C inhibitors provides a strong rationale for its progression into clinical studies.[5][6] Future research should focus on establishing the safety, tolerability, and pharmacokinetic profile of this compound in human subjects, as well as exploring potential combination therapies to overcome resistance mechanisms. The investigation of this compound in various KRAS G12C-mutated solid tumors beyond non-small cell lung cancer is also a critical next step.

References

- 1. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacr.org [aacr.org]

Preclinical Data for ASP6918: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a mutation commonly found in various solid tumors.[1][2][3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical profile of this compound.

Mechanism of Action

This compound selectively targets the cysteine residue of the KRAS G12C mutant protein.[3] By covalently binding to this residue, this compound locks the KRAS protein in an inactive, GDP-bound state.[4] This prevents the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival, most notably the MAPK pathway.[4][5] A key indicator of this pathway's inhibition is the suppression of phosphorylated extracellular signal-regulated kinase (pERK).[2][6]

KRAS G12C Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention by this compound.

Caption: KRAS G12C signaling pathway and inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vitro Activity

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| Cell-Free Assay | - | IC50 | 0.028 | [1] |

| Cell Growth Inhibition | NCI-H1373 | IC50 | 0.0061 | [1] |

| pERK Inhibition | NCI-H1373 | IC50 | 0.0037 | [6] |

In Vivo Efficacy: NCI-H1373 Xenograft Model

| Dose (mg/kg) | Administration | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| 10 | Oral (p.o.) | Daily for 13 days | 27% | [1] |

| 20 | Oral (p.o.) | Daily for 13 days | 68% | [1] |

| 40 | Oral (p.o.) | Daily for 13 days | 49% | [1] |

| 60 | Oral (p.o.) | Daily for 13 days | 73% | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Cell Growth Inhibition Assay

This protocol describes a typical luminescence-based cell viability assay to determine the IC50 value of a test compound.

Caption: Workflow for a cell growth inhibition assay.

Protocol Details:

-

Cell Seeding: NCI-H1373 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 6 days.[1]

-

Viability Measurement: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Western Blot for pERK Inhibition

This protocol outlines the steps to assess the inhibition of ERK phosphorylation in response to this compound treatment.

Caption: Western blot workflow for pERK inhibition analysis.

Protocol Details:

-

Cell Treatment: NCI-H1373 cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to the level of total ERK to determine the extent of inhibition.

In Vivo NCI-H1373 Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.

Caption: Experimental workflow for the NCI-H1373 xenograft model.

Protocol Details:

-

Animal Model: Four-week-old male nude mice are used for this model.[1]

-

Cell Implantation: NCI-H1373 cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume, after which the mice are randomized into different treatment groups, including a vehicle control group.

-

Drug Administration: this compound is administered orally at doses of 10, 20, 40, and 60 mg/kg, once daily for 13 days.[1]

-

Monitoring and Endpoint: Tumor volume and body weight are monitored regularly throughout the study. The primary endpoint is tumor growth inhibition (TGI), which is calculated at the end of the treatment period.

Pharmacokinetics and Toxicology

As of the date of this document, specific preclinical pharmacokinetic and toxicology data for this compound are not publicly available. The available literature describes this compound as having "good potency and oral activity," which suggests favorable pharmacokinetic properties, but quantitative data on parameters such as Cmax, Tmax, half-life, and bioavailability have not been disclosed.[3] Similarly, no specific preclinical toxicology studies for this compound have been published.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibitory activity against the KRAS G12C mutation. The compound effectively inhibits cell growth in KRAS G12C-mutant cancer cells and leads to significant tumor growth inhibition in a xenograft mouse model. The mechanism of action, involving the suppression of the MAPK signaling pathway, is well-supported by the available data. While the current preclinical package is promising, further disclosure of pharmacokinetic and toxicology data will be crucial for a complete assessment of the compound's clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of this compound, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

An In-Depth Technical Guide to ASP6918 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for ASP6918, a potent and orally active covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of this compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers. The G12C mutation, in particular, has been a focus of drug development due to the presence of a cysteine residue that can be covalently targeted. This compound is a novel inhibitor that covalently binds to the cysteine-12 of KRAS G12C, locking the protein in its inactive, GDP-bound state.[1] This guide summarizes the available quantitative data on this compound's activity, details the experimental protocols for key target engagement assays, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay Conditions | Reference |

| In Vitro Activity (IC50) | 0.028 µM | Cell-free assay | [2] |

| pERK Inhibition (IC50) | 3.7 nM | NCI-H1373 cells | [3] |

| Cell Growth Inhibition (IC50) | 0.0061 µM (6.1 nM) | NCI-H1373 cells (6 days) | [2][3] |

Table 1: In Vitro and Cellular Activity of this compound

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Xenograft Model | Dosing Schedule | Reference |

| 10 | 27% | NCI-H1373 | Daily for 13 days | [2] |

| 20 | 68% | NCI-H1373 | Daily for 13 days | [2] |

| 40 | 49% | NCI-H1373 | Daily for 13 days | [2] |

| 60 | 73% | NCI-H1373 | Daily for 13 days | [2] |

Table 2: In Vivo Antitumor Activity of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by targeting the constitutively active KRAS G12C mutant protein. By covalently binding to cysteine-12, it locks KRAS in an inactive state, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the target engagement of covalent KRAS G12C inhibitors like this compound.

Mass Spectrometry-Based Target Engagement

Mass spectrometry (MS) is a powerful tool to confirm the covalent binding of an inhibitor to its target and to quantify the extent of target engagement.

This method analyzes the entire protein-inhibitor complex to confirm covalent bond formation.

Protocol:

-

Protein and Inhibitor Preparation:

-

Prepare a solution of purified recombinant KRAS G12C protein (e.g., 2-10 µM in an appropriate assay buffer such as 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Add this compound to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor). Include a vehicle-only (DMSO) control.

-

Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).

-

-

Sample Preparation for MS:

-

Quench the reaction if necessary (e.g., by adding 0.1% formic acid).

-

Desalt the samples using a suitable method, such as a C4 ZipTip.

-

-

LC-MS Analysis:

-

Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.

-

-

Data Analysis:

-

Deconvolute the raw data to obtain the uncharged mass of the protein species.

-

A mass shift corresponding to the molecular weight of this compound in the treated samples compared to the control confirms covalent binding.

-

This approach identifies the specific binding site and quantifies the percentage of the target protein that is bound by the inhibitor in a complex biological sample.

Protocol:

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., NCI-H1373) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells to extract total protein.

-

Quantify the protein concentration of the lysates (e.g., using a BCA assay).

-

-

Reduction, Alkylation, and Digestion:

-

Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C for 30 minutes.

-

Alkylate free cysteines by adding iodoacetamide (IAA) (20 mM final concentration) and incubating in the dark for 30 minutes. This step caps any unmodified Cys12 residues.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Sample Cleanup:

-

Desalt the peptide mixture using C18 StageTips or a similar solid-phase extraction method.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database, specifying the mass of this compound as a variable modification on cysteine.

-

Quantify the relative abundance of the this compound-modified Cys12-containing peptide versus the unmodified (IAA-capped) peptide to determine target occupancy.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours).

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (supernatant) from the precipitated protein by centrifugation.

-

-

Detection and Analysis:

-

Analyze the amount of soluble KRAS G12C protein in each sample at each temperature using Western blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-